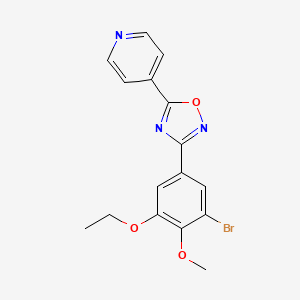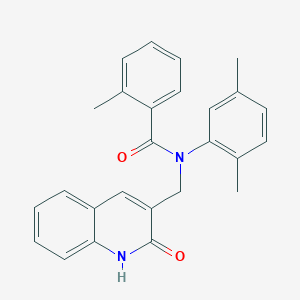
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide, commonly known as DQ-6, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of DQ-6 is not fully understood. However, it has been proposed that DQ-6 exerts its biological effects by modulating various signaling pathways in the body. For example, DQ-6 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. DQ-6 has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
DQ-6 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DQ-6 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DQ-6 has been shown to protect against oxidative stress by enhancing antioxidant defense mechanisms.
实验室实验的优点和局限性
DQ-6 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. DQ-6 is also stable and can be easily synthesized in large quantities. However, DQ-6 has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. In addition, DQ-6 has not been extensively studied for its potential toxicity and safety profile.
未来方向
There are several future directions for the study of DQ-6. One area of research could be focused on the development of more water-soluble derivatives of DQ-6 that can be easily administered in vivo. Another area of research could be focused on the investigation of the potential toxicological effects of DQ-6. Furthermore, the potential therapeutic applications of DQ-6 in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation. In conclusion, DQ-6 has shown great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of DQ-6 involves the reaction of 2-hydroxy-3-((2,5-dimethylphenyl)amino)benzaldehyde with 2-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with ammonium acetate and acetic acid to obtain DQ-6. The synthesis method has been optimized to yield a high purity product with good yield.
科学研究应用
DQ-6 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. DQ-6 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-19(3)24(14-17)28(26(30)22-10-6-4-8-18(22)2)16-21-15-20-9-5-7-11-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCQPQYJCKWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

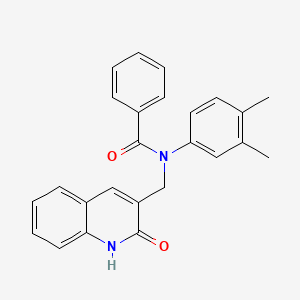

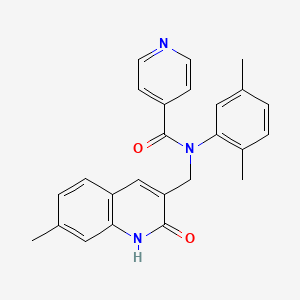
![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
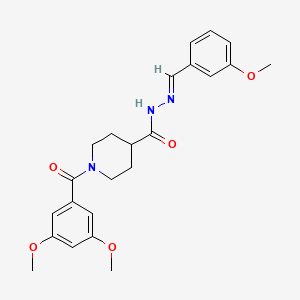



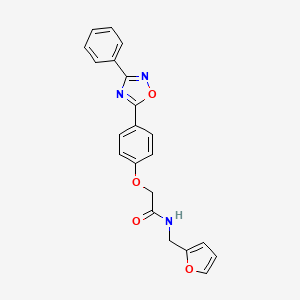
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
